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Compound of Interest

Compound Name: Pentanimidoylamino-acetic acid

Cat. No.: B061729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for

Pentanimidoylamino-acetic acid, a molecule of interest in chemical and pharmaceutical

research. The synthesis is based on established chemical reactions, primarily the Pinner

reaction followed by condensation with glycine. This document details the experimental

protocols, presents quantitative data in a structured format, and includes visualizations of the

synthesis pathway and experimental workflow.

Introduction
Pentanimidoylamino-acetic acid, also known by its synonyms N-(1-iminopentyl)-glycine and

2-(1-aminopentylideneamino)acetic acid, is a glycine derivative with the chemical formula

C7H14N2O2.[1][2] Its structure suggests potential applications as a building block in medicinal

chemistry, particularly as an intermediate in the synthesis of more complex molecules such as

substituted imidazoles. One notable application is its use as a reactant in the preparation of

(butyl)chloroimidazolecarboxaldehyde, an intermediate for the antihypertensive drug Losartan.

This guide outlines a robust two-step synthesis route for this compound.

Proposed Synthesis Pathway
The synthesis of Pentanimidoylamino-acetic acid can be achieved through a two-step

process:
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Step 1: Pinner Reaction - Formation of methyl pentanimidate hydrochloride from valeronitrile

(pentanenitrile).

Step 2: Condensation - Reaction of methyl pentanimidate hydrochloride with glycine to yield

the target compound.

This pathway is efficient and utilizes readily available starting materials.

Caption: Proposed two-step synthesis pathway for Pentanimidoylamino-acetic acid.

Experimental Protocols
Step 1: Synthesis of Methyl Pentanimidate
Hydrochloride
This procedure is adapted from a documented Pinner reaction for the preparation of methyl

pentanimidate.

Materials:

Valeronitrile

Anhydrous Methanol

Hydrogen Chloride (gas)

Anhydrous Diethyl Ether (for precipitation and washing)

Nitrogen gas

Equipment:

Three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a

drying tube.

Ice bath

Apparatus for generating and drying HCl gas.
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Procedure:

A solution of valeronitrile in anhydrous methanol is prepared in the reaction flask under a

nitrogen atmosphere.

The flask is cooled in an ice bath to 0-5 °C.

Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic

and the temperature should be maintained below 10 °C.

The introduction of HCl gas is continued until the solution is saturated.

The reaction mixture is then stirred at a low temperature (e.g., 0-5 °C) for several hours to

overnight, allowing for the formation of the Pinner salt precipitate.

The precipitated methyl pentanimidate hydrochloride is collected by filtration, washed with

cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of Pentanimidoylamino-acetic Acid
This protocol is based on the reaction of the prepared methyl pentanimidate hydrochloride with

glycine.

Materials:

Methyl pentanimidate hydrochloride (from Step 1)

Glycine

Methanol

A suitable base (e.g., sodium methoxide or triethylamine) to neutralize the hydrochloride and

facilitate the reaction.

Solvents for purification (e.g., ethanol, water, diethyl ether).

Equipment:

Round-bottom flask with a magnetic stirrer and reflux condenser.
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Heating mantle or oil bath.

Filtration apparatus.

Rotary evaporator.

Procedure:

Glycine is suspended in methanol in the reaction flask.

A molar equivalent of a base (e.g., sodium methoxide solution in methanol) is added to the

suspension to deprotonate the glycine.

Methyl pentanimidate hydrochloride is added to the reaction mixture in portions.

The reaction mixture is stirred at room temperature or gently heated under reflux for several

hours until the reaction is complete (monitored by TLC or LC-MS).

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure using a rotary evaporator.

The resulting crude product is then subjected to purification.

Purification of Pentanimidoylamino-acetic Acid
As an amino acid derivative, the product is expected to be a polar, crystalline solid.

Procedure:

The crude solid is first washed with a non-polar solvent like diethyl ether to remove any

unreacted imidate ester.

Recrystallization is a primary method for purification. A suitable solvent system would likely

be a mixture of a polar protic solvent (like ethanol or water) and a less polar co-solvent.

The crude product is dissolved in a minimal amount of the hot solvent system, and then

allowed to cool slowly to induce crystallization.
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The purified crystals are collected by filtration, washed with a small amount of the cold

recrystallization solvent, and dried under vacuum.

Data Presentation
The following tables summarize the key chemical and expected quantitative data for the

synthesis of Pentanimidoylamino-acetic acid.

Table 1: Physicochemical Properties of Pentanimidoylamino-acetic Acid

Property Value Reference

CAS Number 193140-43-1 [1][2]

Molecular Formula C7H14N2O2 [1][2]

Molecular Weight 158.2 g/mol [1][2]

IUPAC Name
2-(Pentanimidoylamino)acetic

acid

Synonyms

N-(1-iminopentyl)-glycine, 2-(1-

aminopentylideneamino)acetic

acid

[1]

Table 2: Estimated Quantitative Data for the Synthesis
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Parameter Step 1: Pinner Reaction
Step 2: Condensation &
Purification

Starting Materials Valeronitrile, Methanol, HCl
Methyl Pentanimidate HCl,

Glycine

Solvent Methanol Methanol

Reaction Temperature 0-10 °C Room Temperature to Reflux

Reaction Time 12-24 hours 4-16 hours

Estimated Yield 85-95% 60-75%

Estimated Purity >95% (as hydrochloride salt) >98% (after recrystallization)

Note: The estimated yields and purities are based on typical outcomes for these types of

reactions and the reported yield for a subsequent reaction in the cited patent literature.

Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the purified final

product.

Caption: Detailed experimental workflow for the synthesis of Pentanimidoylamino-acetic
acid.

Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of

Pentanimidoylamino-acetic acid. By following the outlined experimental protocols,

researchers can produce this valuable chemical intermediate for further investigation and

application in drug discovery and development. The provided data and visualizations offer a

clear and concise reference for laboratory work. Further optimization of reaction conditions and

purification methods may lead to improved yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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